molecular formula C11H9ClN2O B13208192 2-Chloro-5-[(pyridin-2-yloxy)methyl]pyridine

2-Chloro-5-[(pyridin-2-yloxy)methyl]pyridine

Cat. No.: B13208192
M. Wt: 220.65 g/mol
InChI Key: YVUQKAYIWGEKIP-UHFFFAOYSA-N
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Description

2-Chloro-5-[(pyridin-2-yloxy)methyl]pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the second position and a pyridin-2-yloxy methyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-[(pyridin-2-yloxy)methyl]pyridine typically involves the reaction of 2-chloropyridine with 2-hydroxymethylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the compound can yield different hydrogenated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Hydrogenated pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(pyridin-2-yloxy)methyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical pathways. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

    2-Chloro-5-methylpyridine: Another pyridine derivative with similar structural features but different functional groups.

    2-Chloro-5-(chloromethyl)pyridine: Contains a chloromethyl group instead of a pyridin-2-yloxy methyl group.

Uniqueness: 2-Chloro-5-[(pyridin-2-yloxy)methyl]pyridine is unique due to the presence of the pyridin-2-yloxy methyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-5-(pyridin-2-yloxymethyl)pyridine

InChI

InChI=1S/C11H9ClN2O/c12-10-5-4-9(7-14-10)8-15-11-3-1-2-6-13-11/h1-7H,8H2

InChI Key

YVUQKAYIWGEKIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OCC2=CN=C(C=C2)Cl

Origin of Product

United States

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